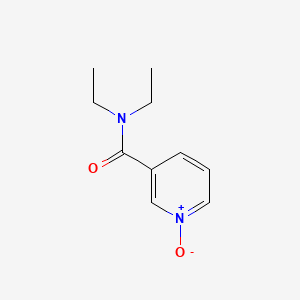

Nicotinamide, N,N-diethyl-, N-oxide

Description

Nicotinamide N-oxide (CAS 1986-81-8) is a metabolite of nicotinamide (vitamin B3/niacinamide), characterized by an oxygen atom attached to the pyridine ring’s nitrogen. It is synthesized primarily in the liver via cytochrome P450 2E1 (CYP2E1)-mediated oxidation of nicotinamide, a reaction critical for NAD+ homeostasis and urinary clearance . Structurally, it differs from nicotinamide by the presence of an N-oxide group, which confers unique stability and reactivity .

Nicotinamide N-oxide is a downstream product of NAD+ metabolism, serving as a biomarker for nicotinamide catabolism. It is excreted in urine alongside methylated derivatives like 1-methylnicotinamide (MNA) and pyridone carboxamides (e.g., Me2PY, Me4PY) . Its roles extend to modulating oxidative stress responses and acting as a substrate for reductases like aldehyde oxidase and xanthine oxidase, which can regenerate nicotinamide under specific conditions .

Properties

IUPAC Name |

N,N-diethyl-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-11(4-2)10(13)9-6-5-7-12(14)8-9/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMCONZXDUORQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C[N+](=CC=C1)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347714 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20165-96-2 | |

| Record name | Coramine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide, N,N-diethyl-, N-oxide can be synthesized through the oxidation of nicotinamide, N,N-diethyl-. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of nicotinamide, N,N-diethyl-, N-oxide involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

General Metabolic Pathways of Nicotinamide Derivatives

Nicotinamide derivatives are metabolized through enzymatic systems in the liver. For example:

-

Methylation and oxidation : Nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form N1-methylnicotinamide (MNAM), which is further oxidized by aldehyde oxidase to pyridine derivatives like N1-methyl-2-pyridone-5-carboxamide .

-

Direct N-oxidation : Nicotinamide is oxidized to nicotinamide N-oxide by cytochrome P450 enzymes, primarily CYP2E1, in human liver microsomes .

While these pathways focus on unmodified nicotinamide, the addition of N,N-diethyl groups would likely alter reactivity due to steric and electronic effects.

Key Enzymatic Systems for N-Oxide Formation

CYP2E1 is the dominant enzyme responsible for nicotinamide N-oxide production in hepatic microsomes. For "N,N-diethyl" analogues:

-

Structural considerations : Diethyl substituents may hinder CYP2E1 binding, reducing oxidation efficiency.

-

Competitive inhibition : Pyridine-3-carboxamide (a structural analogue of nicotinamide) is metabolized by CYP2E1, suggesting similar interactions could occur with N,N-diethyl derivatives .

Table 1: Hypothesized Reactivity of Nicotinamide, N,N-diethyl-, N-oxide

Research Gaps and Limitations

-

No direct studies on "Nicotinamide, N,N-diethyl-, N-oxide" were identified in the provided sources.

-

Structural analogs suggest that N,N-diethyl groups could:

-

Reduce metabolic clearance : Due to decreased affinity for CYP2E1 or NNMT.

-

Alter solubility : Increased lipophilicity from ethyl groups may impact bioavailability.

-

Scientific Research Applications

Chemistry

- Ligand Formation : NAMO is utilized as a ligand in the preparation of metal complexes, particularly tetranuclear copper complexes. Its ability to coordinate with metal ions enhances the stability and reactivity of these complexes, making them useful in catalysis and materials science.

Biology

- Cellular Processes : Research indicates that NAMO influences various cellular processes, particularly in metabolic pathways related to nicotinamide adenine dinucleotide (NAD+). It has been shown to affect cell signaling pathways and gene expression, which are critical for maintaining cellular homeostasis.

Medicine

- Therapeutic Potential : NAMO has been investigated for its potential therapeutic applications, including:

- Anti-inflammatory Effects : Studies have demonstrated that NAMO can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells infected with HSV-1, suggesting its role as an anti-inflammatory agent .

- Neuroprotection : By promoting the transition of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, NAMO may help mitigate neuroinflammation associated with neurodegenerative diseases like Alzheimer's disease and multiple sclerosis .

- SIRT1 Activation : NAMO activates SIRT1, a protein that plays a crucial role in cellular stress responses and inflammation regulation. This activation leads to further inhibition of inflammatory responses through deacetylation mechanisms .

Industrial Applications

- Synthesis of Chemical Products : NAMO is employed in the synthesis of various chemical intermediates and products. Its unique structure allows for modifications that enhance the properties of resultant compounds.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of NAMO across different biological contexts:

- Anti-inflammatory Role : A study published in MDPI demonstrated that NAMO significantly inhibits cytokine production in microglial cells during HSV-1 infection, underscoring its potential as an anti-inflammatory therapeutic agent .

- Cancer Therapy Potential : Research indicates that the N-oxide functionality may allow NAMO to modulate immune responses effectively, enhancing cancer treatment efficacy when combined with existing therapies .

- Hypoxia-responsive Prodrugs : An innovative application involves using NAMO-derived structures for developing hypoxia-responsive prodrugs. These compounds can release active agents under low-oxygen conditions typical in tumors, presenting new avenues for targeted cancer therapies .

Mechanism of Action

The mechanism of action of nicotinamide, N,N-diethyl-, N-oxide involves its role in redox reactions. It can influence the activity of enzymes involved in cellular metabolism, such as sirtuins and poly-ADP-ribose polymerases (PARP). By participating in these reactions, it helps regulate energy production, DNA repair, and cellular stress responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Differences

The table below compares nicotinamide N-oxide with structurally related nicotinamide metabolites:

Enzymatic and Functional Contrasts

- Stability : Nicotinamide N-oxide exhibits exceptional stability in biological systems compared to reactive aliphatic N-oxides, making it a viable candidate for pharmacological applications .

- Reduction Pathways : Unlike MNA, which is irreversibly oxidized to pyridones, nicotinamide N-oxide can be reduced back to nicotinamide by aldehyde oxidase or xanthine oxidase, contributing to NAD+ recycling .

Research Findings and Clinical Relevance

- Oxidative Stress : Elevated urinary nicotinamide N-oxide correlates with oxidative stress in mice, suggesting its role as a biomarker for redox imbalance .

- NAD+ Dynamics: In NMN (nicotinamide mononucleotide) supplementation studies, nicotinamide N-oxide levels rise in tandem with NAD+ and its derivatives, reflecting enhanced NAD+ turnover .

- Enzyme Specificity : Nicotinamide N-oxide serves as a substrate for multiple enzymes, including CYP2E1 (oxidation) and aldehyde oxidase (reduction), whereas MNA is exclusively metabolized by aldehyde oxidase .

Market and Industrial Perspectives

Key regions include Europe, Asia, and North America, with manufacturers like Shanghai Aladdin Biochemical Technology offering commercial quantities . Pricing varies regionally, reflecting differences in demand and regulatory frameworks .

Biological Activity

Nicotinamide, N,N-diethyl-, N-oxide (commonly referred to as NAMO) is a compound that has garnered attention in recent years for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of NAMO, including its mechanisms of action, therapeutic potential, and relevant case studies.

Nicotinamide, N,N-diethyl-, N-oxide has the molecular formula CHNO and features an N-oxide functional group, which is critical for its biological activity. The presence of this functional group enhances its solubility and alters its reactivity, making it a valuable candidate in medicinal chemistry .

The biological activity of NAMO can be attributed to several mechanisms:

- Anti-inflammatory Effects : NAMO has been shown to reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells infected with HSV-1. This reduction indicates its potential as an anti-inflammatory agent .

- Neuroprotection : By promoting the transition of microglia from the M1 (pro-inflammatory) to M2 (anti-inflammatory) phenotype, NAMO may contribute to neuroprotective effects. This transition is crucial in mitigating neuroinflammation associated with various neurodegenerative diseases .

- SIRT1 Activation : NAMO activates SIRT1, a protein deacetylase that plays a role in cellular stress responses and inflammation. This activation leads to the deacetylation of p65, a component of the NF-κB pathway, further inhibiting inflammatory responses .

Therapeutic Applications

Given its biological activities, NAMO holds promise in several therapeutic areas:

- Neurological Disorders : Due to its anti-inflammatory properties and ability to modulate microglial activation, NAMO may be beneficial in treating conditions like Alzheimer's disease and multiple sclerosis.

- Cancer Therapy : The N-oxide functionality allows for potential applications in cancer therapies where modulation of immune responses is critical. Research into N-oxides suggests they may serve as effective agents in enhancing the efficacy of existing cancer treatments .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of NAMO in different biological contexts:

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

- Methodology : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Validate assumptions with residual plots and transformations (e.g., log-normalization) .

Tables for Key Data

| Property | Analytical Method | Reference |

|---|---|---|

| Purity (>99%) | HPLC-UV (210 nm) | |

| Degradation Products | LC-MS/MS (ESI+) | |

| Thermal Stability | TGA/DSC (10°C/min, N₂ atmosphere) |

| Toxicity Endpoint | Test System | Result |

|---|---|---|

| Mutagenicity (Ames Test) | S. typhimurium TA98 (+S9) | Negative |

| Acute Oral Toxicity (LD50) | Rat (OECD 423) | >2000 mg/kg |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.